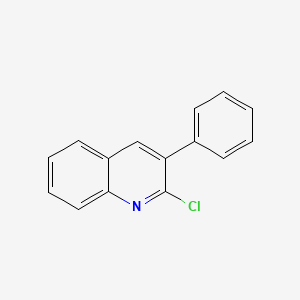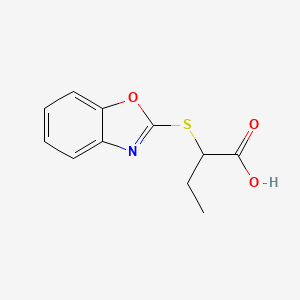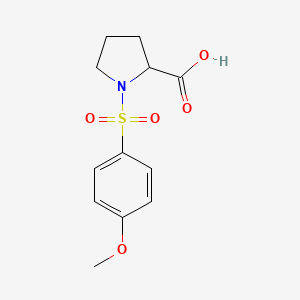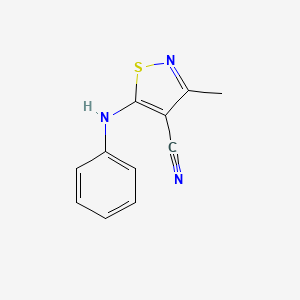
2-Chloro-3-phenylquinoline
Overview
Description
2-Chloro-3-phenylquinoline is a heterocyclic organic compound . It has an empirical formula of C15H10ClN and a molecular weight of 239.70 .
Synthesis Analysis
The synthesis of this compound involves the use of aniline, methanol, glycerol, and concentrated sulfuric acid . There are numerous methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . These methods have been summarized and the advances in this area over the past 15 years have been highlighted .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ClC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 239.70 .Scientific Research Applications
Synthetic Applications
2-Chloro-3-phenylquinoline has been utilized in various synthetic applications. Srivastava et al. (1987) illustrated its use in the synthesis of novel compounds like 3-aminoisooxazolo[5,4-b]quinoline, 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carboxamide, and 3-hydroxymethyl-2-(3-formyl)phenylquinoline (Srivastava, R., Neelima, & Bhaduri, A., 1987).
Structural and Spectroscopic Studies
A study by Murugavel et al. (2016) involved the synthesis of chloroquinoline derivatives and their structural elucidation using spectroscopic techniques like FT-IR, NMR, and Mass spectra using GCMS. This research also included a single crystal X-ray diffraction study for the compound MDCPQC (Murugavel, S., Stephen, C. S. J., Subashini, R., & Ananthakrishnan, D., 2017).
Antimicrobial and Antifungal Applications
Sarveswari and Vijayakumar (2016) demonstrated the antimicrobial activities of synthesized chloroquinoline compounds against various bacteria and fungi, highlighting its potential in medical and pharmaceutical research (Sarveswari, S., & Vijayakumar, V., 2016).
Pharmaceutical and Biological Studies
Chloroquinoline derivatives, including those derived from this compound, have shown promising results in the context of antioxidant, DNA binding, and anti-diabetic activities. This has been supported by computational studies to predict their pharmacological properties, as noted by Murugavel et al. (Murugavel, S., Stephen, C. S. J., Subashini, R., Ananthakrishnan, D., & Reddy, H. R., 2016).
Chemical Synthesis and Structural Analysis
Studies have also focused on the novel synthesis of chloroquinoline derivatives and their structural analysis, as evidenced by works of Khan et al. and Desai et al., who explored various aspects of chloroquinoline compounds (Khan, F., Hathwar, V. R., Kumar, R., Kushwaha, A., & Akkurt, M., 2010), (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARBJHRSSLIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401297 | |
| Record name | 2-Chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2859-30-5 | |
| Record name | 2-Chloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Diethyl {[(aminocarbonyl)amino]methylene}malonate](/img/structure/B1622378.png)


